tert-Butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-2(3H)-carboxylate

Description

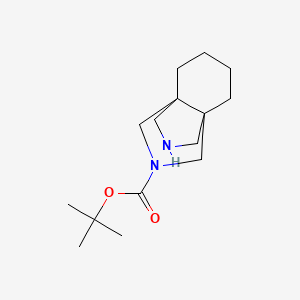

The compound tert-butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-2(3H)-carboxylate is a bicyclic heterocycle featuring a unique methanoiminomethano bridge spanning the 3a and 7a positions of the isoindole core. This structural motif distinguishes it from simpler isoindoline derivatives, as the bridge introduces conformational rigidity and influences electronic properties. The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enhancing solubility and stability during synthetic applications . For example, related compounds exhibit purities >93% via gas chromatography (GC) and characteristic NMR/IR signatures for Boc-protected amines and carbonyl groups .

Properties

IUPAC Name |

tert-butyl 8,11-diazatricyclo[4.3.3.01,6]dodecane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-10-14-6-4-5-7-15(14,11-17)9-16-8-14/h16H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQLHHBLCMGKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC23CCCCC2(C1)CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-2(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural formula:

Spectroscopic Data

- NMR (1H) : δ 1.47 (s, 9H), 1.89–1.94 (m, 2H), 2.20–2.33 (m, 4H), 3.08 (dd), 3.17 (dd), 5.65 (s).

- NMR (13C) : δ 24.63, 24.68, 28.49, 33.35, 34.23, 50.86, 50.92, 78.88, 124.19, 155.22.

- IR : ν = 756, 1128, 1170, 1217, 1411, 1685 cm .

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of isoindole compounds often possess antimicrobial properties due to their ability to interfere with bacterial cell wall synthesis and function .

- Antitumor Activity : Compounds with isoindole structures have been investigated for their potential in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some studies suggest that isoindole derivatives may protect neuronal cells from oxidative stress and neurotoxicity .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors which could explain some neuroprotective effects.

Study on Antitumor Activity

A research study published in Organic Process Research & Development demonstrated the efficacy of isoindole derivatives in inhibiting the proliferation of cancer cells in vitro. The study highlighted that specific substitutions on the isoindole ring significantly enhanced cytotoxicity against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| tert-butyl tetrahydroisoindole | HeLa | 15 |

| tert-butyl tetrahydroisoindole | MCF-7 | 20 |

Neuroprotective Study

Another investigation focused on the neuroprotective effects of isoindole derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced cell death and preserved mitochondrial function .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Recent studies have indicated that compounds similar to tert-butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole derivatives exhibit significant anticancer activity. These compounds can interfere with cancer cell proliferation by targeting specific signaling pathways. For instance, a study demonstrated that isoindole derivatives could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Neuroprotective Effects:

Research has also suggested neuroprotective properties associated with isoindole derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block in Synthesis:

tert-Butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole can serve as a versatile building block in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in synthesizing more complex organic molecules.

Case Study: Synthesis of Isoindole Derivatives

A notable case study involved using tert-butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole as a precursor for synthesizing isoindole-based pharmaceuticals. The synthetic route included several steps of functionalization that led to the development of new compounds with enhanced biological activity.

Material Science

Polymer Chemistry:

In material science, the compound has been investigated for its potential use in polymer chemistry. Its ability to form stable intermediates allows for the development of novel polymers with tailored properties. Researchers have explored its incorporation into polymer matrices to enhance mechanical strength and thermal stability.

Case Study: Development of Biodegradable Polymers

A recent study focused on incorporating tert-butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole into biodegradable polymer systems. The resulting materials exhibited improved degradation rates and mechanical properties, making them suitable for environmentally friendly applications.

Comparison with Similar Compounds

Structural Differentiation

The target compound’s methanoiminomethano bridge contrasts with analogs lacking this feature or possessing alternative functional groups. Key comparisons include:

The methanoiminomethano bridge in the target compound likely reduces ring puckering flexibility compared to Analog 1, which has a non-bridged, partially unsaturated isoindole ring. This rigidity could influence intermolecular interactions, such as hydrogen bonding patterns (see for general principles) .

Physicochemical Properties

- Purity and Stability: Analog 1 achieves 93.72% purity via GC (Agilent ZB-5MSi column, methanol solvent) . The target compound’s bridged structure may enhance stability against hydrolysis compared to Analog 2’s ketone group.

- Spectroscopic Signatures :

- NMR : Analog 1 shows distinct 1H NMR signals for the Boc group (δ ~1.4 ppm, tert-butyl) and isoindole protons (δ 5.4–5.6 ppm, olefinic H) . The target compound’s bridge may upshift protons near the imine group.

- IR : Expected C=O stretch at ~1690 cm⁻¹ (Boc) and N-H stretch at ~3400 cm⁻¹ (secondary amine) .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc Protection | Boc2O | CH2Cl2 | 0°C → RT | 16 h | ~85% |

| Oxidation | NaIO4/RuO2 | CH3CN/CCl4 | 0°C → RT | 24 h | ~63% |

Basic: How is the crystal structure of this compound validated?

Methodological Answer:

X-ray crystallography is the gold standard:

- Data Collection : Single-crystal diffraction with synchrotron or lab-based sources.

- Refinement : Use of SHELXL for small-molecule refinement, leveraging least-squares minimization to resolve bond lengths, angles, and torsions .

- Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

- Validation : Cross-checking against the Cambridge Structural Database (CSD) to confirm bond geometry and hydrogen-bonding patterns .

Advanced: How can ring puckering and conformational dynamics be analyzed computationally?

Methodological Answer:

- Puckering Coordinates : Apply the Cremer-Pople method to define out-of-plane displacements for monocyclic systems. For isoindole derivatives, calculate amplitude (q) and phase (φ) parameters using atomic coordinates from X-ray data .

- Molecular Dynamics (MD) : Simulate puckering transitions in solvents (e.g., CHCl3) using force fields like OPLS-AA. Compare MD-derived puckering parameters with crystallographic data to assess flexibility .

- DFT Optimization : Perform B3LYP/6-31G(d) calculations to model ground-state conformers and compare with experimental geometries .

Q. Table 2: Puckering Parameters for a Related Isoindole Derivative

| Conformer | q (Å) | φ (°) | Energy (kcal/mol) |

|---|---|---|---|

| Chair | 0.45 | 60 | 0.0 (reference) |

| Boat | 0.52 | 120 | +1.8 |

Advanced: What approaches resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- NMR vs. X-ray Discrepancies : For example, if NMR suggests axial chirality but X-ray shows equatorial, use variable-temperature NMR to probe dynamic averaging. Rotamer populations can be quantified using integration of split signals .

- Crystallographic Twinning : If SHELXL refinement yields high R-factors, employ TWINLAW to detect twin domains and reprocess data .

- Cross-Validation : Combine NOESY (for spatial proximity) and DFT-calculated chemical shifts to validate static vs. dynamic conformations .

Advanced: How are hydrogen-bonding networks in the crystal lattice systematically characterized?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s formalism. For example, identify D(2) (donor-acceptor pairs) or R2<sup>2</sup>(8) (eight-membered rings) patterns .

- Energy Frameworks : Use CrystalExplorer to compute interaction energies (electrostatic, dispersion) between molecules, highlighting dominant H-bond contributors .

- Thermal Ellipsoids : Analyze anisotropic displacement parameters (ADPs) from ORTEP plots to assess H-bond strength; elongated ellipsoids suggest weaker interactions .

Q. Table 3: Hydrogen-Bonding Metrics

| Donor | Acceptor | d(D···A) (Å) | ∠D-H-A (°) | Motif |

|---|---|---|---|---|

| N-H | O=C | 2.89 | 165 | C(6) |

| O-H | N | 3.12 | 155 | R2<sup>2</sup>(8) |

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL-derived catalysts during key steps (e.g., cyclization) to enforce stereochemistry .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer in racemic mixtures .

- Crystallization-Induced Diastereomerism : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to separate diastereomeric salts .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.